molecular formula C17H27NO3 B14374152 N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide CAS No. 89644-79-1

N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide

Cat. No.: B14374152
CAS No.: 89644-79-1
M. Wt: 293.4 g/mol
InChI Key: JJRAFMPYSFHGQR-UHFFFAOYSA-N
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Description

N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the heptan-2-yl chain, followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The acetamide group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Another related compound with an acetamide group attached to an aromatic ring.

Uniqueness

N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

89644-79-1

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[6-(5-hydroxy-2-methoxyphenyl)-6-methylheptan-2-yl]acetamide

InChI

InChI=1S/C17H27NO3/c1-12(18-13(2)19)7-6-10-17(3,4)15-11-14(20)8-9-16(15)21-5/h8-9,11-12,20H,6-7,10H2,1-5H3,(H,18,19)

InChI Key

JJRAFMPYSFHGQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)C1=C(C=CC(=C1)O)OC)NC(=O)C

Origin of Product

United States

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